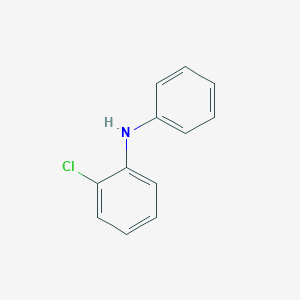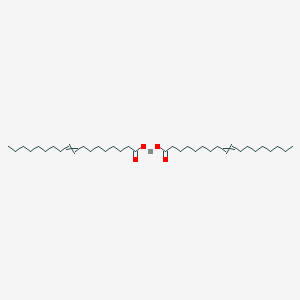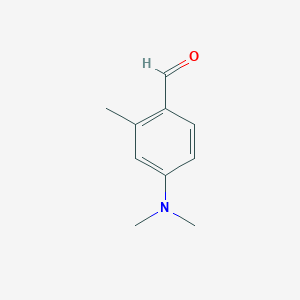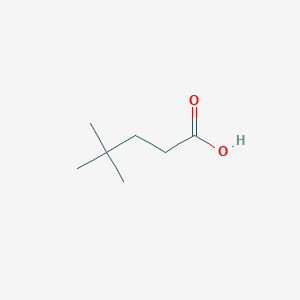
2-chloro-N-phenylaniline
Descripción general
Descripción
2-Chloro-N-phenylaniline, also known as 2-chloro-N-phenylbenzenamine, is an organic compound with the molecular formula C13H10ClN. It is a white crystalline solid that is insoluble in water. This compound is a derivative of aniline and is used in a variety of applications in the chemical industry.
Aplicaciones Científicas De Investigación
Electrochemical Reduction : A study by Pasciak et al. (2014) investigated the electrochemical reduction of 2-chloro-N-phenylaniline at carbon and silver cathodes. The study involved cyclic voltammetry and controlled-potential electrolysis in dimethylformamide, revealing insights into the electrochemical behavior and potential applications in electrochemical systems (Pasciak et al., 2014).
Pesticidal Activity : Molchanov et al. (1983) examined the synthesis and pesticidal activity of derivatives of 4-chloro-1,2-phenylenediamine, which is structurally related to this compound. This research contributes to the understanding of potential applications in agriculture and pest control (Molchanov et al., 1983).
Aniline Ortho-Arylation : A method for direct, transition-metal-free ortho-arylation of anilines by aryl chlorides was developed by Truong and Daugulis (2012). This methodology involves 2-arylanilines and is significant for synthetic chemistry applications (Truong & Daugulis, 2012).
Cyclometallation : Albert et al. (1996, 2005) conducted studies on the cyclometallation of 2-phenylaniline, which is closely related to this compound. Their research provides valuable insights into the interaction of these compounds with metals, which is relevant for organometallic chemistry (Albert et al., 1996) (Albert et al., 2005).
Liquid-Liquid Extraction : A study by Lokhande et al. (1998) used N-n-octylaniline, a compound similar to this compound, for the extractive separation of palladium(II) from hydrochloric acid media. This research has implications for separation processes in analytical chemistry (Lokhande et al., 1998).
Non-Aqueous Capillary Electrophoresis : Cottet et al. (2001) explored the separation of hydrophobic oligomers, including N-phenylaniline oligomers, using non-aqueous capillary electrophoresis. This research is important for understanding the analytical applications of this compound in separation science (Cottet et al., 2001).
Ammonium Determination : Rhine et al. (1998) evaluated colorimetric methods for determining ammonium, involving reactions with compounds like 2-phenylphenol, which are structurally related to this compound. This research is relevant for environmental and biological sample analysis (Rhine et al., 1998).
Mecanismo De Acción
Target of Action
It has been found to exhibit antifungal activity against strains ofAspergillus flavus , suggesting that it may interact with proteins or enzymes essential for the growth and survival of this fungus.
Mode of Action
It is suggested that the compound may bind to ergosterol on the fungal plasma membrane . This interaction could disrupt the integrity of the membrane, leading to leakage of cellular contents and ultimately cell death . Additionally, 2-chloro-N-phenylaniline may inhibit DNA synthesis through the inhibition of thymidylate synthase .
Biochemical Pathways
Given its proposed interaction with ergosterol and potential inhibition of dna synthesis, it is likely that the compound affects pathways related to cell membrane stability and dna replication .
Result of Action
The antifungal activity of this compound results in the inhibition of growth and eventual death of Aspergillus flavus strains . This is likely due to the disruption of the fungal plasma membrane and inhibition of DNA synthesis, leading to cellular dysfunction and death .
Propiedades
IUPAC Name |
2-chloro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASDLXCHUTYPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423744 | |
| Record name | 2-chloro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1205-40-9 | |
| Record name | 2-Chloro-N-phenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















